molecular formula C19H20N4O5S B11427660 N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-nitro-N-(propan-2-yl)benzenesulfonamide

N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-nitro-N-(propan-2-yl)benzenesulfonamide

Cat. No.: B11427660
M. Wt: 416.5 g/mol
InChI Key: PVHXFELUOQWJIZ-UHFFFAOYSA-N
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Description

N-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2-NITRO-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a nitro group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2-NITRO-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2-NITRO-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions may involve reagents such as halogens or alkylating agents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could introduce additional oxygen-containing functional groups .

Scientific Research Applications

N-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2-NITRO-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2-NITRO-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The oxadiazole ring and nitro group are known to interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The sulfonamide group may enhance the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

    N-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2-NITRO-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE: shares similarities with other oxadiazole derivatives, nitro compounds, and sulfonamides.

    Oxadiazole Derivatives: Known for their diverse biological activities.

    Nitro Compounds: Often used in pharmaceuticals and explosives.

    Sulfonamides: Widely used as antibiotics

Uniqueness

The uniqueness of N-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2-NITRO-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H20N4O5S

Molecular Weight

416.5 g/mol

IUPAC Name

N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-nitro-N-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C19H20N4O5S/c1-13(2)22(29(26,27)17-10-5-4-9-16(17)23(24)25)12-18-20-19(21-28-18)15-8-6-7-14(3)11-15/h4-11,13H,12H2,1-3H3

InChI Key

PVHXFELUOQWJIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CN(C(C)C)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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